REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9](=O)[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[C:16]1(C)C=CC=CC=1.[I-].CP(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[Na+]>O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9](=[CH2:16])[CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:2.3,4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CCC(=O)O)=O
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Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
377.5 g
|
Type
|
reactant
|
Smiles
|
[I-].CP(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
183 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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52.5 (± 2.5) °C
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Type
|
CUSTOM
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Details
|
stirred for 6-8 hours at the same temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
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TEMPERATURE
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Details
|
cooled the reaction mixture to 25-30° C
|
Type
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CUSTOM
|
Details
|
both organic and aqueous layers were separated
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Type
|
EXTRACTION
|
Details
|
Extracted the aqueous layer with toluene
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Type
|
WASH
|
Details
|
washed the aqueous layer with dichloromethane
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
Filtered the obtained solid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7 (± 1) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(CCC(=O)O)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |